3,5-Dimethylheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile derivative of 3,5-dimethylheptane, characterized by the presence of a cyano group (-CN) attached to the heptane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Nitriles: One common method for synthesizing this compound involves the alkylation of a nitrile precursor. For example, 3,5-dimethylheptane can be reacted with a suitable nitrile source under controlled conditions to introduce the cyano group.
Hydrocyanation: Another method involves the hydrocyanation of 3,5-dimethylheptene, where hydrogen cyanide (HCN) is added across the double bond in the presence of a catalyst to form the nitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrocyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acid or base to form 3,5-dimethylheptanoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: HCl, H2O, heat
Reduction: LiAlH4, ether
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Hydrolysis: 3,5-Dimethylheptanoic acid
Reduction: 3,5-Dimethylheptanamine
Substitution: Depends on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dimethylheptanenitrile depends on the specific reactions it undergoes. For example, during hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water, followed by protonation and subsequent elimination of ammonia. In reduction reactions, the nitrile group is reduced to an amine via the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylheptane: The parent hydrocarbon without the nitrile group.
3,5-Dimethylheptanoic acid: The carboxylic acid derivative formed by hydrolysis of the nitrile.
3,5-Dimethylheptanamine: The amine derivative formed by reduction of the nitrile.
Uniqueness: 3,5-Dimethylheptanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its hydrocarbon, carboxylic acid, and amine counterparts. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
5631-60-7 |
---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
3,5-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-8(2)7-9(3)5-6-10/h8-9H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
QCQQDZQCZHYXBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.